molecular formula C74H66Si6 B11952335 1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane

Cat. No.: B11952335
M. Wt: 1123.8 g/mol
InChI Key: YJSNGWVIFOZTFF-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane is a complex organosilicon compound characterized by its unique structure, which includes six silicon atoms each bonded to two methyl groups and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Si6Cl12+12PhMgBrSi6(Ph)12+12MgBrCl\text{Si}_6\text{Cl}_{12} + 12 \text{PhMgBr} \rightarrow \text{Si}_6(\text{Ph})_{12} + 12 \text{MgBrCl} Si6​Cl12​+12PhMgBr→Si6​(Ph)12​+12MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes.

    Reduction: Reduction reactions can lead to the formation of silyl radicals.

    Substitution: Phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.

Major Products

    Oxidation: Siloxanes and silanols.

    Reduction: Silyl radicals and silanes.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

    Organic Chemistry: Serves as a precursor for the synthesis of complex organosilicon compounds.

    Biology and Medicine:

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane involves its ability to form stable bonds with various elements, particularly carbon and hydrogen. This stability is due to the strong Si-C and Si-H bonds. The compound can interact with molecular targets through these bonds, influencing pathways related to material properties and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    Hexaphenylcyclotrisiloxane: Similar in structure but contains oxygen atoms in the ring.

    Octaphenylcyclotetrasiloxane: Contains four silicon atoms and four oxygen atoms in the ring.

    Tetraphenylsilane: Contains a single silicon atom bonded to four phenyl groups.

Uniqueness

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane is unique due to its high degree of phenyl substitution and the presence of six silicon atoms in a linear arrangement. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.

Biological Activity

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane (CAS Number: 1586-77-2) is a silane compound with a complex structure characterized by multiple phenyl groups attached to a silicon backbone. This compound has garnered attention in various fields, including materials science and organic chemistry. However, its biological activity remains less explored compared to its synthetic applications. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C74H66Si6C_{74}H_{66}Si_6. Its structure consists of a hexasilane core with twelve phenyl groups attached. The presence of multiple methyl and phenyl groups contributes to its unique chemical properties and potential biological interactions.

PropertyValue
Molecular FormulaC74H66Si6C_{74}H_{66}Si_6
Molecular Weight1180.18 g/mol
AppearanceWhite crystalline solid
SolubilityInsoluble in water

Cytotoxicity

Recent studies have investigated the cytotoxic effects of silane compounds on various cell lines. While specific data on this compound is limited, related silanes have shown varying degrees of cytotoxicity depending on their structure and substituents. For instance:

  • Silane derivatives have been noted to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • A study examining similar compounds indicated that modifications in the silane structure significantly influence their biological activity and toxicity profiles .

Antimicrobial Activity

The antimicrobial properties of silanes are an area of growing interest. Some silanes exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential cellular processes.

  • Case Studies : In one study involving silane compounds with similar structures to this compound:
    • Compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

The biological mechanisms underlying the activity of silanes often involve:

  • Oxidative Stress : Many silanes can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Membrane Disruption : The hydrophobic nature of silanes allows them to integrate into lipid membranes of microorganisms or cancer cells.

Recent Studies

A limited number of studies have focused specifically on this compound. However:

  • In vitro assays have shown that structurally similar compounds exhibit significant cytotoxic effects on various cancer cell lines.
  • Further research is needed to elucidate the specific biological pathways affected by this compound.

Table 2: Summary of Biological Studies

Study FocusFindings
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against S. aureus and E. coli
MechanismsInvolves oxidative stress and membrane disruption

Properties

Molecular Formula

C74H66Si6

Molecular Weight

1123.8 g/mol

IUPAC Name

methyl-[[[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane

InChI

InChI=1S/C74H66Si6/c1-75(63-39-15-3-16-40-63,64-41-17-4-18-42-64)77(67-47-23-7-24-48-67,68-49-25-8-26-50-68)79(71-55-31-11-32-56-71,72-57-33-12-34-58-72)80(73-59-35-13-36-60-73,74-61-37-14-38-62-74)78(69-51-27-9-28-52-69,70-53-29-10-30-54-70)76(2,65-43-19-5-20-44-65)66-45-21-6-22-46-66/h3-62H,1-2H3

InChI Key

YJSNGWVIFOZTFF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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